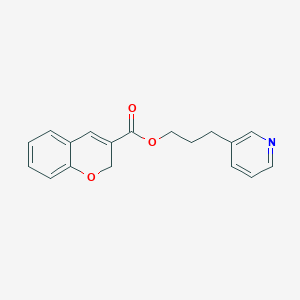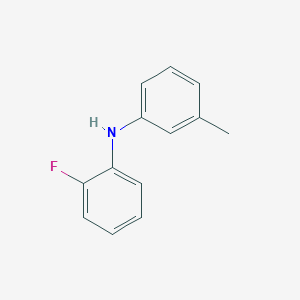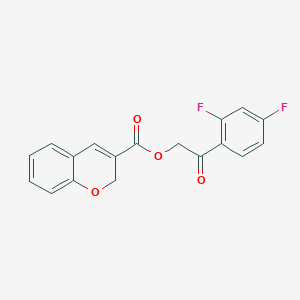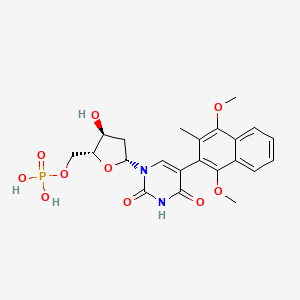
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazole Derivative: The starting material, 2-methyl-5-nitroimidazole, is synthesized through nitration of 2-methylimidazole.
Alkylation: The imidazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Chromene: The alkylated imidazole is coupled with 2H-chromene-3-carboxylic acid under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: 2H-chromene-3-carboxylic acid and 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol.
Aplicaciones Científicas De Investigación
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.
Materials Science: The chromene structure imparts unique photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate involves several molecular targets and pathways:
Antimicrobial Activity: The nitro group undergoes reduction within microbial cells to form reactive intermediates that damage DNA and other critical biomolecules, leading to cell death.
Photophysical Properties: The chromene moiety absorbs light and undergoes electronic transitions, which can be harnessed in optoelectronic applications.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Coumarin Derivatives: Compounds with similar chromene structures used in photophysical applications.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate is unique due to its combination of imidazole and chromene moieties, which confer both antimicrobial and photophysical properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H15N3O5 |
|---|---|
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15N3O5/c1-11-17-9-15(19(21)22)18(11)6-7-23-16(20)13-8-12-4-2-3-5-14(12)24-10-13/h2-5,8-9H,6-7,10H2,1H3 |
Clave InChI |
ALTCOLSIYYGWHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1CCOC(=O)C2=CC3=CC=CC=C3OC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)




![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)

![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)




